![molecular formula C16H15FN2O3 B4286400 methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4286400.png)
methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate
Overview
Description
Methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate is a chemical compound that belongs to the class of amide compounds. It is commonly used in scientific research as a tool compound to investigate the mechanism of action of various biological processes.
Scientific Research Applications
Methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate has a wide range of applications in scientific research. It is commonly used as a tool compound to investigate the mechanism of action of various biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand binding. It is also used to study the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
The mechanism of action of methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes and receptors, thereby modulating their activity.
Biochemical and Physiological Effects:
Methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and receptors, including proteases, kinases, and G protein-coupled receptors. It has also been shown to modulate the expression of genes involved in various biological processes such as inflammation, cell proliferation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate in lab experiments is its high specificity and selectivity. It can be used to selectively inhibit the activity of a specific enzyme or receptor without affecting other biological processes. However, one of the main limitations of using this compound is its potential toxicity and off-target effects, which can lead to false-positive or false-negative results.
Future Directions
There are several future directions for the use of methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate in scientific research. One potential direction is the development of more potent and selective analogs of this compound. Another potential direction is the use of this compound in drug discovery and development, particularly in the development of novel therapeutics for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance their efficacy and reduce their toxicity.
properties
IUPAC Name |
methyl 4-[(4-fluorophenyl)methylcarbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-15(20)12-4-8-14(9-5-12)19-16(21)18-10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFCPNMTVCIZAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(4-fluorobenzyl)carbamoyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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